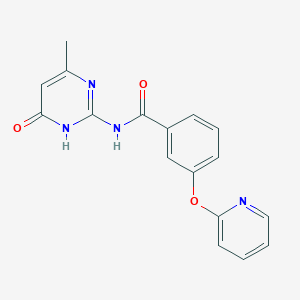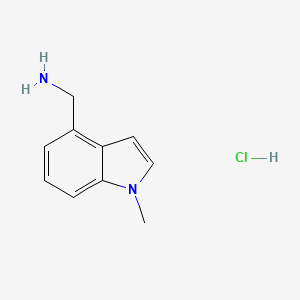
PEN (human)
Vue d'ensemble
Description
PEN (humain) est un peptide endogène dérivé de la proprotéine ProSAAS. C'est l'un des neuropeptides les plus abondants dans l'hypothalamus et il agit comme un agoniste du récepteur GPR83 . Ce peptide joue un rôle significatif dans divers processus physiologiques, notamment la signalisation neuroendocrine.
Mécanisme D'action
Target of Action
PEN (human) is a complex term that could refer to different entities depending on the context. In the context of this article, it seems to refer to a system or a process rather than a specific compound . Therefore, it’s challenging to identify a specific target of action.
Mode of Action
The mode of action of PEN (human) is also complex due to its potential broad scope. If we consider PEN as a system or process, its interaction with its targets could involve a variety of mechanisms, including physical, chemical, and biological processes. These interactions could result in changes at the molecular, cellular, or system level .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . . If PEN were a specific compound, its ADME properties would depend on its chemical structure, formulation, route of administration, and other factors .
Result of Action
The molecular and cellular effects of PEN (human) would depend on its specific targets and mode of action. These effects could potentially involve changes in gene expression, protein function, cell signaling, and other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a system or process . These factors could include temperature, pH, light, humidity, and other physical and chemical conditions. They could also include biological factors such as the presence of other organisms or compounds. The specific environmental factors that influence PEN (human) would depend on its specific context and targets.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de PEN (humain) implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus comprend l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles impliquent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et de réactifs de couplage pour faciliter la formation de liaisons peptidiques .
Méthodes de production industrielle
La production industrielle de PEN (humain) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique des synthétiseurs de peptides automatisés, qui peuvent gérer plusieurs réactions simultanément. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour garantir une pureté et une qualité élevées .
Analyse Des Réactions Chimiques
Types de réactions
PEN (humain) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau des résidus de méthionine, conduisant à la formation de méthionine sulfoxyde.
Réduction : Les ponts disulfure à l'intérieur du peptide peuvent être réduits en groupes thiol libres.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).
Substitution : Dérivés d'acides aminés et réactifs de couplage comme la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).
Principaux produits formés
Oxydation : Méthionine sulfoxyde.
Réduction : Groupes thiol libres.
Substitution : Peptides modifiés avec des séquences d'acides aminés modifiées.
Applications de la recherche scientifique
PEN (humain) a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Étudié pour son rôle dans la signalisation neuroendocrine et son interaction avec le récepteur GPR83.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans les maladies neurodégénératives et les troubles métaboliques.
Industrie : Utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic
Mécanisme d'action
PEN (humain) exerce ses effets en se liant au récepteur GPR83, un récepteur couplé aux protéines G (RCPG). En se liant, il active les voies de signalisation intracellulaires, conduisant à diverses réponses physiologiques. Les principales cibles moléculaires comprennent le récepteur GPR83 et les molécules de signalisation en aval telles que l'adénosine monophosphate cyclique (AMPc) et la protéine kinase A (PKA) .
Applications De Recherche Scientifique
PEN (human) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuroendocrine signaling and its interaction with the GPR83 receptor.
Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparaison Avec Des Composés Similaires
Composés similaires
PEN (rat) : Diffère d'un résidu à l'extrémité N-terminale.
PEN (souris) : Plus divergent avec la séquence PEG au lieu de PEN.
Unicité
PEN (humain) est unique en raison de sa séquence spécifique et de son rôle en tant que ligand endogène du récepteur GPR83. Sa séquence distincte permet des interactions spécifiques avec le récepteur, conduisant à des effets physiologiques uniques par rapport à d'autres peptides similaires .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H159N27O32/c1-44(2)31-58(82(141)104-39-68(126)107-52(16)79(138)113-59(32-45(3)4)86(145)115-60(33-46(5)6)85(144)110-55(21-18-28-102-97(99)100)84(143)122-77(50(13)14)96(155)156)118-93(152)76(49(11)12)120-70(128)41-103-81(140)56(24-26-71(129)130)112-91(150)66-22-19-29-123(66)95(154)67-23-20-30-124(67)94(153)64(34-47(7)8)119-83(142)57(25-27-72(131)132)111-90(149)65(42-125)109-69(127)40-105-92(151)75(48(9)10)121-89(148)63(37-74(135)136)117-87(146)61(35-54-38-101-43-106-54)116-88(147)62(36-73(133)134)114-80(139)53(17)108-78(137)51(15)98/h38,43-53,55-67,75-77,125H,18-37,39-42,98H2,1-17H3,(H,101,106)(H,103,140)(H,104,141)(H,105,151)(H,107,126)(H,108,137)(H,109,127)(H,110,144)(H,111,149)(H,112,150)(H,113,138)(H,114,139)(H,115,145)(H,116,147)(H,117,146)(H,118,152)(H,119,142)(H,120,128)(H,121,148)(H,122,143)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,99,100,102)/t51-,52-,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,75-,76-,77-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIJMGIGWZOADR-UCVVRVGMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H159N27O32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2215.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Penetratin (PEN), and how does it facilitate the delivery of nanobodies into cells?
A1: Penetratin (PEN) is a cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain of Drosophila. [] CPPs like PEN can traverse cell membranes and carry cargo molecules, such as nanobodies, into the cytoplasm. While the exact mechanism of PEN-mediated cellular uptake is not fully elucidated, it is thought to involve a combination of direct penetration and endocytosis.
Q2: What is the significance of using PEN in the context of HCV treatment?
A2: The research demonstrates that by conjugating PEN to humanized-camel VHHs (nanobodies) targeting the HCV serine protease, these "transbodies" successfully entered human hepatic (Huh7) cells. [] This delivery led to a marked reduction of HCV RNA both inside the cells and in their surrounding fluids. [] This suggests that PEN can effectively deliver anti-HCV nanobodies into infected cells, potentially offering a new avenue for treatment.
Q3: Did the PEN-conjugated nanobodies show any impact on the host's immune response against HCV?
A3: Interestingly, the study observed that Huh7 cells treated with PEN-VHHs exhibited up-regulation of genes associated with the host's innate immune response. [] These genes included TRIF, TRAF3, IRF3, IL-28B, and IFN-β, which are typically suppressed during HCV infection. [] This suggests that the PEN-VHH treatment may help restore the host's natural defense mechanisms against HCV.
Q4: Were there any insights into how the nanobodies themselves interact with the HCV protease?
A4: Computer modeling studies revealed that the VHHs targeted crucial residues within the HCV protease. [] These included residues within the catalytic triad, the oxyanion loop, and the NS3 N-terminal region, which is vital for the interaction with the NS4A protease cofactor protein. [] This binding likely disrupts the protease's function, hindering viral replication.
Q5: What are the future implications of this research using PEN for HCV treatment?
A5: While further research is needed, these findings highlight the potential of PEN-conjugated nanobodies as a novel therapeutic strategy against HCV. [] Their ability to directly target the viral protease and potentially restore the host's immune response makes them promising candidates for further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


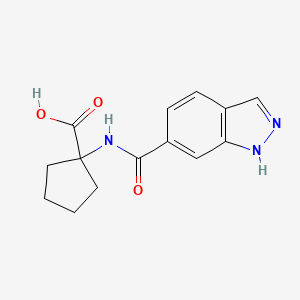
![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)
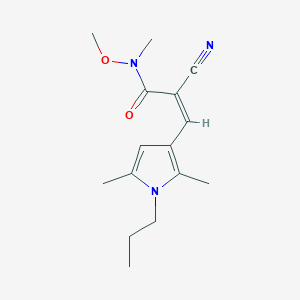
![Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2477336.png)
![1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole](/img/structure/B2477337.png)

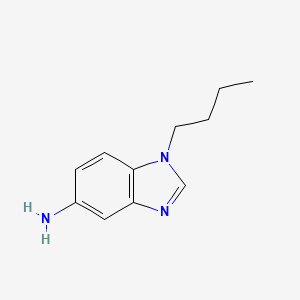

![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2477347.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2477349.png)
![Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2477350.png)
